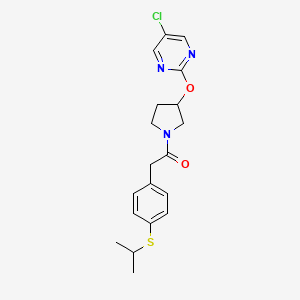
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone" is a complex organic molecule that appears to be related to various pyrrolidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as chloro, hydroxyl, isopropyl, and pyrrolidine moieties, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives is described in the papers. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized with various substituents, indicating the versatility of the pyrrolidine scaffold in accommodating different functional groups . Another paper describes the synthesis of a penta-substituted pyrrole derivative using a one-pot four-component coupling reaction . These methods suggest that the synthesis of the compound may involve multi-step reactions, possibly including coupling reactions and the introduction of substituents to a pyrrolidine core.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT) calculations, have been performed to predict spectral and geometrical data, showing high correlation with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to confirm its structure and predict its properties.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the specific compound . However, the reactivity of pyrrolidine derivatives can be inferred from the synthesis and functionalization reactions described. For example, the introduction of heterocyclic moieties and the formation of oxadiazole rings indicate that the pyrrolidine ring can participate in cyclization reactions . These insights can be extrapolated to predict the reactivity of the compound in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated through experimental and computational studies. For instance, antioxidant activities of synthesized pyrrolidine derivatives were screened, and some compounds showed potent antioxidant activities . The electrochemical study of a pyrrole derivative indicated good inhibition efficiency on steel surfaces, suggesting potential applications as corrosion inhibitors . The antimicrobial activity of a synthesized oxadiazole derivative was also evaluated, showing significant activity . These studies suggest that the compound may also possess interesting physical and chemical properties, which could be explored for potential applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Properties
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, owing to its complex structure, finds significant use in chemical synthesis and has shown antibacterial properties. For instance:
Microwave Assisted Synthesis : The compound and its derivatives are synthesized using microwave irradiation. This technique is beneficial for creating compounds with specific antibacterial activities. In particular, the compound 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives have been synthesized and shown to inhibit bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010) (Merugu, Ramesh, & Sreenivasulu, 2010).
Blood Platelet Aggregation Inhibition : A derivative, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit ADP-induced aggregation of blood platelets, suggesting potential use in cardiovascular research (Grisar et al., 1976).
Heterocyclic Synthesis and Dye Application : The compound is used in the synthesis of heterocyclic chalcone derivatives, which have applications in creating dyes for polyester fibers, showcasing its utility in textile engineering (Ho & Yao, 2013).
Antiviral Activities : Certain pyridine derivatives of the compound show moderate insecticidal and fungicidal activities, hinting at its potential in agricultural and pharmaceutical applications (Zhu & Shi, 2011).
Anticancer Agents : Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives of the compound have been evaluated as potential anticancer agents, showing moderate to good cytotoxicity against various cancer cell lines (Alam et al., 2018).
Antimicrobial Activity : Novel thieno[2, 3-d]pyrimidines derivatives have been synthesized and tested for their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Propiedades
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-13(2)26-17-5-3-14(4-6-17)9-18(24)23-8-7-16(12-23)25-19-21-10-15(20)11-22-19/h3-6,10-11,13,16H,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANABJKAOUBIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
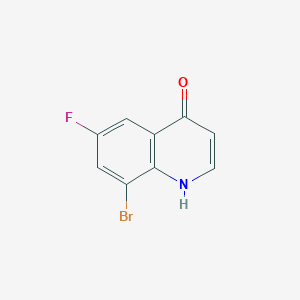
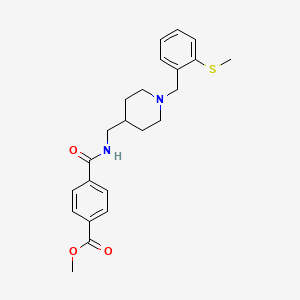
![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)
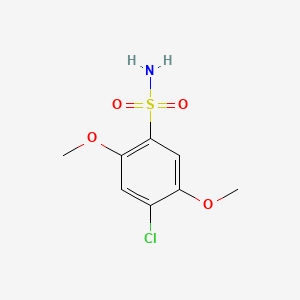
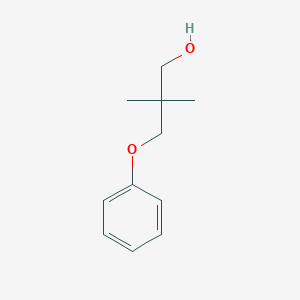
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)
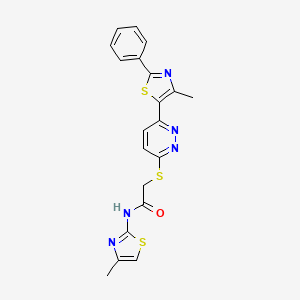
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)